N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carboxamide
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Overview
Description
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carboxamide is a complex organic compound that features a pyrazole ring, an indene moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Indene Moiety: The indene moiety can be introduced via a Friedel-Crafts alkylation reaction, where the pyrazole derivative reacts with an indene precursor in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the indene moiety.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole and indene moieties.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted pyrazole derivatives are the major products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and indene moiety may play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carboxamide: shares similarities with other pyrazole and indene derivatives.
Imidazole-containing compounds: These compounds also feature nitrogen-containing heterocycles and have diverse biological activities.
Thiadiazole derivatives: These compounds have shown potent biological activities and share structural similarities with pyrazole derivatives.
Uniqueness
The unique combination of the pyrazole ring, indene moiety, and carboxamide group in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-18-23(19(2)28-27-18)17-26-24(30)25(15-21-11-7-8-12-22(21)16-25)29(3)14-13-20-9-5-4-6-10-20/h4-12H,13-17H2,1-3H3,(H,26,30)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLYKNJETZJSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC(=O)C2(CC3=CC=CC=C3C2)N(C)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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